molecular formula C7H10O2 B052995 1-But-2-ynoxypropan-2-one CAS No. 122132-12-1

1-But-2-ynoxypropan-2-one

Cat. No. B052995
CAS RN: 122132-12-1
M. Wt: 126.15 g/mol
InChI Key: AYQCEHXXTDRHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-But-2-ynoxypropan-2-one, also known as propiolactone, is a colorless liquid with a pungent odor. It is a cyclic ester of propionic acid and is commonly used as a sterilizing agent in the pharmaceutical industry. Propiolactone has been extensively studied for its chemical properties and applications in various fields.

Mechanism of Action

Propiolactone is a highly reactive molecule that can form covalent bonds with proteins and nucleic acids. This can result in the crosslinking of these molecules, which can lead to changes in their structure and function. Propiolactone can also cause damage to DNA, which can result in mutations and other genetic changes.
Biochemical and Physiological Effects
Propiolactone has been shown to have a number of biochemical and physiological effects. It has been found to be a potent carcinogen in animal studies, and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer. Propiolactone exposure has also been associated with reproductive toxicity and developmental abnormalities in animal studies.

Advantages and Limitations for Lab Experiments

Propiolactone has several advantages for use in lab experiments. It is a highly reactive molecule that can be used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone is also a potent sterilizing agent that can be used to disinfect lab equipment and supplies.
However, there are also limitations to the use of 1-But-2-ynoxypropan-2-onee in lab experiments. It is a highly toxic and carcinogenic substance that can pose a significant risk to researchers if not handled properly. Propiolactone can also be difficult to work with, as it is highly reactive and can react with a wide range of molecules.

Future Directions

There are several possible future directions for research on 1-But-2-ynoxypropan-2-onee. One potential area of study is the development of safer and more effective sterilizing agents for use in the pharmaceutical industry. Another area of research could be the development of new methods for protein crosslinking and stabilization using 1-But-2-ynoxypropan-2-onee or related compounds. Additionally, further studies could be conducted to better understand the mechanisms of action and potential health effects of 1-But-2-ynoxypropan-2-onee exposure.

Synthesis Methods

Propiolactone can be synthesized by the reaction of propionic acid and acetylene in the presence of a catalyst such as palladium or nickel. This reaction yields propiolic acid, which is then converted to 1-But-2-ynoxypropan-2-onee by cyclization in the presence of sulfuric acid or phosphorus pentoxide.

Scientific Research Applications

Propiolactone has been used in various scientific research applications, including in the study of protein structure and function. It is commonly used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone has also been used in the production of vaccines and other biological products, as well as in the sterilization of medical equipment and supplies.

properties

CAS RN

122132-12-1

Product Name

1-But-2-ynoxypropan-2-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-but-2-ynoxypropan-2-one

InChI

InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3

InChI Key

AYQCEHXXTDRHJT-UHFFFAOYSA-N

SMILES

CC#CCOCC(=O)C

Canonical SMILES

CC#CCOCC(=O)C

synonyms

2-Propanone, 1-(2-butynyloxy)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.